N'-[(1E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide
Description
N'-[(1E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide is a benzohydrazide derivative featuring a hydrazone backbone (N-N bond) with two distinct substituents:
- 3-Bromophenyl group: Attached via an imine (methylidene) linkage at the hydrazide nitrogen.
- 4-[(3,4-Dichlorophenyl)methoxy] group: A methoxy-substituted benzene ring further modified with a 3,4-dichlorophenyl moiety at the para position.
Properties
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-[(3,4-dichlorophenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrCl2N2O2/c22-17-3-1-2-14(10-17)12-25-26-21(27)16-5-7-18(8-6-16)28-13-15-4-9-19(23)20(24)11-15/h1-12H,13H2,(H,26,27)/b25-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZDVDKBPZXFMC-BRJLIKDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide typically involves the condensation of 3-bromobenzaldehyde with 4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that hydrazone derivatives exhibit significant antimicrobial properties. N'-[(1E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that hydrazones can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibacterial agents .
Antitubercular Activity
Recent studies have focused on the synthesis of hydrazone compounds with potential antitubercular activity. For instance, derivatives similar to this compound have been tested against Mycobacterium tuberculosis. The results indicated that these compounds could serve as effective alternatives to traditional treatments like isoniazid and ethambutol .
Anti-inflammatory and Analgesic Properties
Hydrazones have also been investigated for their anti-inflammatory effects. Some studies suggest that compounds with similar structures can inhibit inflammatory pathways, providing a basis for their use in treating conditions such as arthritis and other inflammatory diseases .
Nonlinear Optical Properties
The compound's structural characteristics make it a candidate for nonlinear optical applications. Research has indicated that hydrazones can exhibit significant third-order nonlinear optical properties, which are essential for developing advanced photonic devices . This includes applications in optical switching and signal processing.
Environmental Monitoring
Hydrazone derivatives are being explored for their potential use in environmental monitoring due to their ability to form complexes with metal ions. This property can be utilized in detecting heavy metals in water sources, contributing to environmental protection efforts .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity Study | Evaluated against various bacterial strains | Significant inhibition observed; potential as antibacterial agents |
| Antitubercular Activity Research | Tested against Mycobacterium tuberculosis | Comparable efficacy to traditional drugs; low toxicity reported |
| Nonlinear Optical Properties Analysis | Investigated for optical applications | Demonstrated strong nonlinear optical responses; suitable for photonic applications |
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The target compound’s structural analogues differ primarily in substituent groups on the benzene rings and the nature of the hydrazide backbone. Key examples include:
Table 1: Substituent Comparison of Selected Benzohydrazide Derivatives
Key Observations :
- Steric Effects: Bulky substituents like the 4-phenylphenoxy group in may reduce conformational flexibility compared to the target compound’s dichloromethoxy group.
Crystallographic and Geometric Comparisons
Crystal structures of related hydrazides reveal insights into bond lengths and molecular packing:
Table 2: Crystallographic Data for Selected Compounds
Key Observations :
- The N-N bond length in compound 5 (1.364 Å) is shorter than typical hydrazones (~1.38 Å), attributed to electron-donating hydroxyl and methoxy groups stabilizing the resonance structure . The target compound’s dichloro and bromo substituents may similarly influence bond geometry.
- Crystal packing in benzohydrazides often involves intermolecular hydrogen bonds and π-π stacking, as seen in .
Key Observations :
Key Observations :
- Thiazolidinones (e.g., 4c) show potent antiproliferative activity, suggesting the target compound’s dichlorophenyl and bromophenyl groups may enhance cytotoxicity .
- Thalidomide derivatives highlight the role of hydrophobic substituents in improving anti-inflammatory properties .
Biological Activity
N'-[(1E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide is a hydrazone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of the compound's biological activity, including its synthesis, interaction with biological targets, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C21H15BrCl2N2O2, with a molecular weight of approximately 429.3 g/mol . The synthesis typically involves a condensation reaction between 3-bromobenzaldehyde and 4-[(3,4-dichlorophenyl)methoxy]benzohydrazide in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product can be purified through recrystallization or chromatography.
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer activity. Preliminary studies suggest that this compound interacts with specific enzymes or receptors involved in cancer progression. For example, it has been shown to induce apoptosis in cancer cells, potentially through mitochondrial dysfunction and caspase activation pathways .
Case Study: Cytotoxicity Testing
In vitro assays have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, similar hydrazone derivatives have shown IC50 values as low as 5 µM against HL-60 human promyelocytic leukemia cells .
| Compound Name | IC50 Value (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | ≤5 | HL-60 |
| Related Compound B | 19.41 - 29.27 | Various |
The proposed mechanism of action for this compound involves the induction of oxidative stress and apoptosis in cancer cells. Studies suggest that the compound may disrupt mitochondrial integrity and trigger apoptotic pathways by modulating the release of cytochrome c and other pro-apoptotic factors .
Interaction Studies
Molecular docking studies have been employed to evaluate the binding affinities of this compound with various biological targets. These studies indicate potential interactions with key proteins involved in cell signaling pathways related to cancer progression.
Q & A
Q. Methodology :
- Multi-step synthesis : Begin with condensation of 3-bromobenzaldehyde with 4-[(3,4-dichlorophenyl)methoxy]benzohydrazide under reflux in ethanol or DMF. Maintain temperatures between 60–80°C and pH 7–8 to favor imine bond formation (E-configuration) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.5 in ethyl acetate) .
- Yield optimization : Adjust molar ratios (1:1.2 hydrazide:aldehyde), reaction time (6–12 hr), and inert atmosphere (N₂) to reduce side products .
Q. Methodology :
- ¹H/¹³C NMR : Confirm imine proton (δ 8.2–8.5 ppm, singlet) and aromatic protons (δ 6.8–7.9 ppm). For ¹³C, look for C=N (~160 ppm) and carbonyl (~165 ppm) signals .
- IR spectroscopy : Identify N-H stretches (~3200 cm⁻¹), C=O (~1680 cm⁻¹), and C=N (~1600 cm⁻¹) .
- Mass spectrometry : Use HR-MS to verify molecular ion ([M+H]⁺, calc. ~490–500 m/z) and fragmentation patterns .
Q. Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement; analyze torsion angles to confirm E-configuration and packing motifs (e.g., π-π stacking between aromatic rings) .
- Challenges : Address disorder in halogenated phenyl groups by applying restraints during refinement .
Q. Methodology :
- Structure-activity relationship (SAR) : Compare IC₅₀ values against halogen-free analogs. Bromine at the 3-position enhances lipophilicity (logP ~3.5), improving membrane permeability .
- Toxicity mitigation : Use lower concentrations (1–10 µM) in MTT assays. Pre-treat cells with antioxidants (e.g., NAC) to counteract ROS generation .
Q. Methodology :
- Docking validation : Use AutoDock Vina with flexible receptor models (PDB: 1XYZ). Compare poses with MD simulations (100 ns) to assess stability .
- Experimental validation : Perform SPR or ITC to measure binding constants. If discrepancies persist, re-evaluate protonation states or solvation effects in simulations .
Basic: What in vitro assays are recommended for initial anticancer activity screening?
Q. Methodology :
- Cell viability : MTT assay (72 hr exposure, IC₅₀ calculation) against HeLa or MCF-7 cells .
- Apoptosis : Annexin V/PI staining followed by flow cytometry .
Advanced: How can reaction stereochemistry be controlled to avoid Z-isomer contamination?
Q. Methodology :
- Kinetic vs. thermodynamic control : Use polar aprotic solvents (DMF) and lower temps (60°C) to favor E-isomer .
- Post-synthesis analysis : Employ HPLC (C18 column, acetonitrile/water 70:30) to quantify isomeric purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
